6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride
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Overview
Description
6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride typically involves the reaction of 3,4-diaminopyridine with methylating agents under controlled conditions. One common method includes the use of formic acid as a solvent and heating the reaction mixture under reflux for several hours . Another approach involves the use of alkylating agents such as methyl iodide in the presence of a base like potassium carbonate in a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like potassium carbonate in solvents such as dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce fully reduced imidazopyridine derivatives .
Scientific Research Applications
6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it enhances the inhibitory effects of GABA neurotransmission, leading to sedative and anxiolytic effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: Similar in structure but lacks the methyl group at the 6-position.
4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine: Another related compound with a different substitution pattern.
Uniqueness
6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C7H13Cl2N3 |
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Molecular Weight |
210.10 g/mol |
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-2-6-7(3-8-5)10-4-9-6;;/h4-5,8H,2-3H2,1H3,(H,9,10);2*1H |
InChI Key |
OXGGCEWWWRWYMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)NC=N2.Cl.Cl |
Origin of Product |
United States |
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